molecular formula C10H10F3NO B7621673 N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide

N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B7621673
M. Wt: 217.19 g/mol
InChI Key: JTGKNWMCMYPEMP-UHFFFAOYSA-N
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Description

N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide: is an organic compound characterized by the presence of a phenyl group, a trifluoroethyl group, and an acetamide moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of aniline with 2,2,2-trifluoroethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Aniline reacts with 2,2,2-trifluoroethylamine in the presence of acetic anhydride.
  • The reaction mixture is heated to facilitate the formation of this compound.
  • The product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and acids.

    Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products:

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Production of phenylethylamines.

    Substitution: Generation of various substituted acetamides.

Scientific Research Applications

N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    N-Phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(2,2,2-Trifluoroethyl)acetamide: Lacks the phenyl group, affecting its reactivity and applications.

    N-Phenyl-N-methylacetamide: Contains a methyl group instead of a trifluoroethyl group, leading to variations in its chemical behavior.

Properties

IUPAC Name

N-phenyl-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-8(15)14(7-10(11,12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGKNWMCMYPEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(F)(F)F)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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